molecular formula C23H21N3OS B2659679 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide CAS No. 919761-16-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide

Cat. No.: B2659679
CAS No.: 919761-16-3
M. Wt: 387.5
InChI Key: XZVANYSWWXRWOY-UHFFFAOYSA-N
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Description

Structural and Functional Significance of Benzimidazole Moieties in Bioactive Compounds

Benzimidazole’s bicyclic architecture—a fusion of benzene and imidazole rings—confers unique physicochemical properties critical for drug-receptor interactions. The scaffold’s amphoteric nature (pK~a1~ = 5.3, pK~a2~ = 12.3) enables protonation-deprotonation equilibria under physiological conditions, facilitating binding to both acidic and basic residues in biological targets. Key attributes include:

  • Hydrogen-bonding capacity : The N1-H group acts as a donor, while N3 serves as an acceptor, enabling interactions with enzymes and receptors such as cyclooxygenase (COX) and transient receptor potential vanilloid-1 (TRPV-1).
  • π-π stacking : The aromatic system engages in stacking interactions with tyrosine, phenylalanine, or histidine residues, enhancing binding affinity.
  • Substitution tolerance : Functionalization at N1, C2, C5, and C6 positions allows fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Table 1: Impact of Benzimidazole Substitutions on Pharmacological Activity

Position Substituent Target Biological Effect Source
N1 Alkyl/aryl groups Bradykinin B1 receptor Anti-inflammatory antagonism
C2 Carboxamide/sulfonamide Cannabinoid receptors Analgesic activity
C5/C6 Halogens/methoxy DNA topoisomerase Anticancer intercalation

For example, C2-substituted benzimidazoles with diarylamine groups exhibit potent bradykinin receptor antagonism (IC~50~ = 2 nM), while N1-alkylated derivatives demonstrate enhanced bioavailability due to improved lipophilicity.

Evolutionary Trends in Substituted Benzamide-Benzoimidazole Hybrid Scaffolds

The fusion of benzimidazole with benzamide moieties represents a paradigm shift in scaffold hybridization, leveraging synergistic interactions between distinct pharmacophoric elements. N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide epitomizes this trend, combining:

  • Benzimidazole core : Provides a rigid, planar structure for target recognition.
  • Benzamide linkage : Introduces rotational flexibility and hydrogen-bonding sites via the amide group.
  • Isopropylthio moiety : Enhances hydrophobic interactions and modulates electronic effects through sulfur’s polarizability.

Table 2: Comparative Analysis of Benzimidazole-Benzamide Hybrids

Hybrid Structure Target Binding Affinity Mechanism
Imidazo[1,5-a]pyridine-benzimidazole PARP-1 IC~50~ = 0.7 nM DNA repair inhibition
5-Carboxamide benzimidazole Cannabinoid CB2 receptor K~i~ = 15 nM G-protein signaling modulation
N-(2-(Benzimidazolyl)phenyl)benzamide Kinase CK2 K~d~ = 1.25 Å ATP-competitive inhibition

The 3-(isopropylthio) group in the subject compound introduces steric bulk and sulfur-mediated hydrophobic interactions, potentially stabilizing binding pockets in kinases or GPCRs. Docking studies of analogous hybrids reveal that sulfur atoms form van der Waals contacts with methionine residues (e.g., Met~769~ in EGFR), while the benzamide carbonyl engages in hydrogen bonding with backbone amides (e.g., Asn~818~ in PARP-1).

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-15(2)28-17-9-7-8-16(14-17)23(27)26-19-11-4-3-10-18(19)22-24-20-12-5-6-13-21(20)25-22/h3-15H,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVANYSWWXRWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole coreThe reaction conditions often include the use of solvents like N,N-dimethylformamide and the presence of sulfur to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent choice, will depend on the desired reaction and product.

Major Products

The major products formed from these reactions will vary based on the specific reaction pathway. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the benzamide or benzimidazole rings.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that benzimidazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activities against several pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1.27 µM against specific strains, indicating strong antibacterial potential .

Compound MIC (µM) Bacterial Strain
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N184.53HCT116 (cancer cell line)

Anticancer Properties

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide has also been evaluated for its anticancer activity. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

In a study assessing the anticancer effects of benzimidazole derivatives, compounds were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds had IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

Compound IC50 (µM) Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

Antitubercular Activity

The compound's potential as an antitubercular agent has been explored, particularly against Mycobacterium tuberculosis. The synthesis of related compounds has shown effectiveness in inhibiting key mycobacterial enzymes.

Case Study: Antitubercular Evaluation

In vitro studies evaluated the antitubercular activity of synthesized benzimidazole derivatives against Mycobacterium tuberculosis H37Rv. Active compounds were further tested in vivo using mouse models, revealing promising results in reducing bacterial load .

Mechanistic Insights

The mechanisms through which these compounds exert their biological effects involve the inhibition of critical enzymes and pathways related to microbial growth and cancer cell proliferation. For instance, the inhibition of dihydrofolate reductase (DHFR) is a noted mechanism for some benzimidazole derivatives, which disrupts purine synthesis essential for cell replication .

Mechanism of Action

The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of tumor growth or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences
Compound Name Core Structure Substituents/Linkers Key Functional Groups
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide (Target) Benzimidazole-Benzamide 3-(isopropylthio) Thioether, Benzimidazole
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-Benzamide 2,4-dinitrophenyl, thioacetamido linker Nitro groups, Thioether, Amide
(E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) Benzimidazole-Benzamide Propen-1-yl linker, 2-methoxyphenyl α,β-unsaturated ketone, Methoxy
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (4) Imidazole-Benzodioxole Chlorophenyl, Hydrazinecarboxamide Benzodioxole, Chlorine, Hydrazine
Key Observations:

Substituent Polarity: The target compound’s isopropylthio group is less polar than the nitro groups in W1 or the methoxy/hydroxy groups in compounds . This reduces solubility but may improve lipid bilayer penetration.

Linker Flexibility :

  • The propen-1-yl linker in compounds introduces rigidity and conjugation, favoring planar interactions with biological targets (e.g., DNA intercalation) .
  • The target compound’s thioether linkage offers rotational flexibility, which may broaden binding mode possibilities.

Physicochemical Properties

Table 2: Physical Properties Comparison
Compound Melting Point (°C) Solubility Profile LogP (Predicted)
Target Compound Not reported Moderate (organic solvents) ~3.5
W1 Not reported Low (polar solvents) ~2.8
Compound 11 272.2–273.4 Low (DMSO) ~2.2
Compound 14 >300 Very low (aqueous) ~1.8
Key Observations:
  • Melting Points : Hydroxy-substituted derivatives (e.g., Compound 14) exhibit exceptionally high melting points (>300°C) due to strong hydrogen bonding . The target compound’s thioether group likely reduces intermolecular H-bonding, resulting in a lower melting point.
  • LogP : The isopropylthio group increases hydrophobicity (LogP ~3.5) compared to polar analogues like W1 (LogP ~2.8) or Compound 11 (LogP ~2.2), suggesting enhanced cell membrane permeability.
Key Observations:
  • Antimicrobial Activity : W1’s nitro groups may contribute to DNA damage via radical formation, while the target compound’s thioether might inhibit enzymes through sulfur-metal interactions .
  • Anticancer Potential: compounds with α,β-unsaturated ketones (e.g., Compound 11) induce apoptosis via ROS generation . The target compound’s benzimidazole core could similarly intercalate DNA or inhibit topoisomerases.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

N 2 1H benzo d imidazol 2 yl phenyl 3 isopropylthio benzamide\text{N 2 1H benzo d imidazol 2 yl phenyl 3 isopropylthio benzamide}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
3aoS. aureus< 1 µg/mL
3adC. albicans3.9 µg/mL
3aqM. smegmatis3.9 µg/mL

These findings suggest that compounds related to this compound may also possess similar antimicrobial efficacy, warranting further investigation into their activity against resistant strains such as MRSA .

Antidiabetic Activity

The compound has also been evaluated for its potential as an α-glucosidase inhibitor, which is crucial in managing diabetes. A study identified derivatives with promising inhibitory activity:

Compound IC50 Value (µM) Mechanism
15o2.09 ± 0.04Non-competitive inhibitor
22d0.71 ± 0.02Allosteric site binding

These compounds demonstrated significant hypoglycemic effects in vivo, comparable to established medications such as acarbose . The non-cytotoxic nature of these compounds against liver cells (LO2) further supports their therapeutic potential.

Anticancer Activity

The benzo[d]imidazole framework has been associated with anticancer properties in various studies. Compounds derived from this structure have shown activity against different cancer cell lines, indicating a need for detailed exploration of this compound in cancer research.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of benzimidazole derivatives against biofilm formation in bacteria, suggesting a multifaceted mechanism of action involving disruption of microbial communication .
  • Diabetes Management : Another research focused on the optimization of α-glucosidase inhibitors derived from benzimidazole, revealing that modifications to the structure can significantly enhance their inhibitory potency .
  • Molecular Docking Studies : Molecular docking analyses have provided insights into the binding interactions between these compounds and their biological targets, elucidating potential mechanisms behind their observed activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide derivatives?

  • Methodology : Synthesis typically involves multi-step protocols. For example:

Intermediate formation : React o-phenylenediamine with carbon disulfide and potassium hydroxide to synthesize benzimidazole-thiol intermediates .

Substitution : Introduce isopropylthio groups via nucleophilic substitution using isopropylthiol under anhydrous conditions (e.g., ZnCl₂ catalysis) .

Coupling : Use CBr₄ as a catalyst for one-pot amide bond formation between benzimidazole and substituted benzoyl chlorides .

  • Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How are intermediates characterized during synthesis?

  • Analytical Techniques :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., δ 10.93 ppm for benzimidazole N-H ).
  • IR : Identify functional groups (e.g., S-H stretches at 2634 cm⁻¹ ).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 467.535 for a related compound ).
  • Elemental Analysis : Ensure ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How do electronic substituents on the benzamide moiety influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (EWGs) : Chloro or nitro substituents enhance antimicrobial/anticancer activity by increasing electrophilicity and target binding .
  • Electron-donating groups (EDGs) : Methoxy groups reduce potency due to decreased membrane permeability .
    • Case Study : Para-substituted derivatives (e.g., 3,5-dichloro) showed 14-fold higher potency than unsubstituted analogs in mGluR5 inhibition assays .

Q. What computational methods predict binding affinity to therapeutic targets?

  • In Silico Approaches :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., EGFR tyrosine kinase ).
  • QSAR : Correlate substituent Hammett constants (σ) with IC₅₀ values to optimize activity .
  • ADME Prediction : Tools like QikProp assess logP and solubility for pharmacokinetic optimization .

Q. How can contradictory data in biological assays be resolved?

  • Case Example : A compound with high in vitro potency but low cell viability (e.g., 3,4-dichloro analog ) may require:

Dose Optimization : Test lower concentrations to mitigate cytotoxicity.

Proteomic Profiling : Identify off-target effects via kinome-wide screening.

Formulation Adjustments : Use nanoencapsulation to improve selectivity .

Notes for Rigorous Research

  • Reproducibility : Always cross-validate spectral data with synthetic intermediates (e.g., compare Rf values and melting points ).
  • Contradictions : Discrepancies in antimicrobial activity across studies may stem from assay conditions (e.g., bacterial strain variability vs. fungal models ).
  • Advanced Applications : Explore optoelectronic properties (e.g., nonlinear optical behavior) via TD-DFT calculations .

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